

An In-depth Technical Guide to the Physicochemical Properties of Dinitrosopentamethylenetetramine

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Compound of Interest

Compound Name: *Dinitrosopentamethylenetetramine*

Cat. No.: *B087232*

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Introduction

Dinitrosopentamethylenetetramine (DNPT), with the CAS number 101-25-7, is a chemical compound primarily recognized for its application as a blowing agent in the production of foamed plastics and rubber.[1][2][3] Its controlled thermal decomposition, which releases a significant volume of gas, makes it valuable in creating cellular structures in polymers. However, its energetic nature, being a nitroso derivative of hexamethylenetetramine, also classifies it as a self-reactive and shock-sensitive substance, necessitating a thorough understanding of its physicochemical properties for safe handling and application.[3][4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of DNPT, detailed experimental protocols for their determination, and a summary of its synthesis and decomposition pathways.

Core Physicochemical Properties

Dinitrosopentamethylenetetramine is a light cream-colored or slightly yellow crystalline powder.[3][6] In humid conditions, it may have a faint odor of formaldehyde.[3] A summary of its key quantitative properties is presented in the tables below.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C5H10N6O2	[6]
Molecular Weight	186.17 g/mol	[7]
Appearance	Light cream-colored to light yellow powder	[3][6]
Melting Point	Decomposes at 200-210 °C	[4]
Density	1.61 g/cm ³	[8]

Solubility Profile

Solvent	Solubility	Reference(s)
Dimethylformamide	Soluble	[7]
Dimethyl Sulfoxide	Readily Soluble	[7]
Pyridine	Somewhat Soluble	[7]
Methyl Ethyl Ketone	Somewhat Soluble	[7]
Acetonitrile	Somewhat Soluble	[7]
Water	Slightly Soluble (~1%)	[7]
Methanol	Slightly Soluble	[7]
Ethanol	Slightly Soluble	[7]
Benzene	Slightly Soluble	[7]
Ether	Slightly Soluble	[7]
Acetone	Slightly Soluble	[7]

Spectroscopic Data

Detailed, experimentally verified peak tables for the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of **Dinitrosopentamethylenetetramine** are not readily available in the reviewed literature. While studies confirm the use of FTIR and NMR for characterization,

specific peak assignments are not provided.^[7] It is recommended that researchers perform their own spectroscopic analysis for definitive characterization.

Crystal Structure

Information regarding the specific crystal structure, space group, and unit cell dimensions of **Dinitrosopentamethylenetetramine** is not available in the public domain literature searched. X-ray crystallography would be required to determine these parameters.

Experimental Protocols

The following sections detail the methodologies for key experiments related to the synthesis and characterization of **Dinitrosopentamethylenetetramine**.

Synthesis of Dinitrosopentamethylenetetramine

This protocol is adapted from the nitrosation of hexamethylenetetramine.^[4]

Materials:

- Hexamethylenetetramine (HMTA)
- Sodium Nitrite (NaNO₂)
- An acid (e.g., glacial acetic acid or hydrochloric acid)
- Distilled water
- Ice bath
- Reaction vessel with stirring capability
- Filtration apparatus

Procedure:

- Prepare a solution of hexamethylenetetramine in water in the reaction vessel.
- Cool the solution in an ice bath to 0-5 °C with continuous stirring.

- Slowly add the acid to the HMTA solution to achieve a pH between 3.5 and 4.5.
- In a separate beaker, prepare a solution of sodium nitrite in water and cool it in an ice bath.
- Slowly add the cold sodium nitrite solution to the acidified HMTA solution while maintaining the temperature between 0-10 °C.
- Continue stirring the reaction mixture for a specified time (e.g., 1-2 hours) to ensure complete reaction.
- The precipitated **Dinitrosopentamethylenetetramine** is then collected by filtration.
- Wash the product with cold water to remove any unreacted starting materials and by-products.
- Dry the final product under vacuum at a low temperature (below 50 °C) to avoid decomposition.

Melting Point Determination (Capillary Method)

This is a standard method for determining the melting point of crystalline solids and is applicable to energetic materials with caution.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Ensure the DNPT sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.

- Carefully pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a controlled rate. For a preliminary determination, a faster heating rate can be used. For an accurate measurement, a heating rate of 1-2 °C per minute is recommended as the expected melting point is approached.
- Observe the sample through the magnifying lens. Record the temperature at which the first signs of melting are observed (onset) and the temperature at which the last solid crystal disappears (completion). This range is the melting point.
- Safety Note: DNPT decomposes upon melting. The determination should be performed in a well-ventilated area, and appropriate personal protective equipment should be worn. The apparatus should be allowed to cool down completely before cleaning.

Solubility Determination (Qualitative)

This protocol provides a general method for assessing the solubility of DNPT in various solvents.

Materials:

- **Dinitrosopentamethylenetetramine**
- A selection of solvents (e.g., water, ethanol, dimethylformamide)
- Small test tubes
- Vortex mixer or shaker
- Spatula

Procedure:

- Add approximately 10-20 mg of DNPT to a clean, dry test tube.

- Add 1 mL of the chosen solvent to the test tube.
- Agitate the mixture vigorously using a vortex mixer or by shaking for 1-2 minutes.
- Allow the mixture to stand and observe.
- Categorize the solubility as:
 - Soluble: The solid completely dissolves, leaving a clear solution.
 - Somewhat or Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain, or the solution is cloudy.
 - Insoluble: The solid does not appear to dissolve.

Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For DNPT, it is crucial for determining its decomposition temperature and exothermic energy release.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Sample pans (hermetically sealed aluminum or high-pressure crucibles are recommended for energetic materials)
- Crimper for sealing pans
- Analytical balance

Procedure:

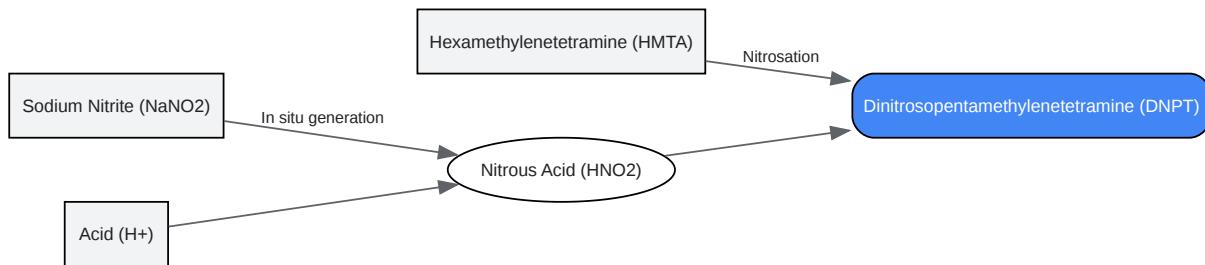
- Accurately weigh a small amount of the DNPT sample (typically 1-5 mg) into a DSC sample pan.

- Hermetically seal the pan using a crimper. This is critical to contain any gases released during decomposition.
- Place the sealed sample pan and an empty reference pan into the DSC cell.
- Set the experimental parameters in the instrument's software. This includes the starting temperature, ending temperature, and heating rate (a common rate is 10 °C/min). The temperature range should encompass the expected decomposition temperature.
- Purge the DSC cell with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.
- Initiate the temperature program. The instrument will record the differential heat flow between the sample and the reference.
- The resulting thermogram will show an exothermic peak corresponding to the decomposition of DNPT. The onset temperature of this peak is taken as the decomposition temperature. The area under the peak is proportional to the heat of decomposition.
- Safety Note: Due to the energetic nature of DNPT, only very small sample sizes should be used, and the experiment should be conducted with appropriate safety shields in place.

Key Pathways and Relationships

Synthesis Pathway

The synthesis of **Dinitrosopentamethylenetetramine** involves the electrophilic substitution of two nitroso groups onto the hexamethylenetetramine (HMTA) backbone. The reaction is typically carried out in an acidic medium where nitrous acid is generated *in situ* from sodium nitrite.

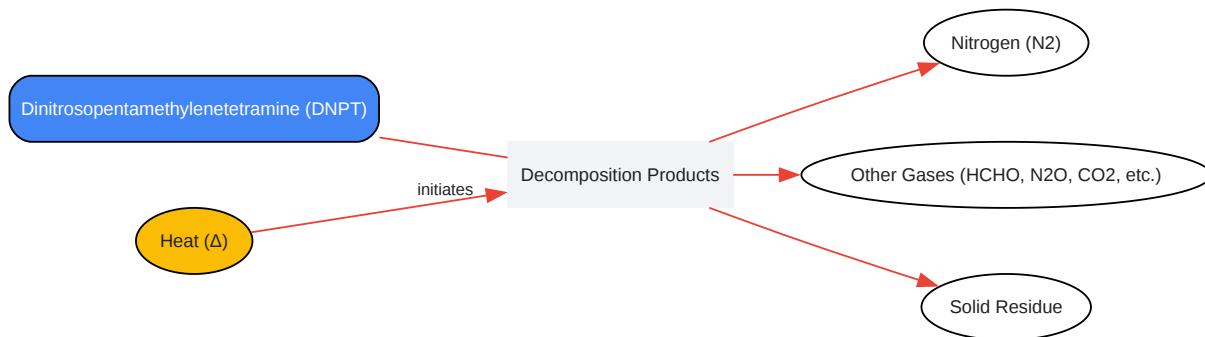


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Caption: Synthesis of DNPT from HMTA and Sodium Nitrite.

Thermal Decomposition Pathway

The thermal decomposition of **Dinitrosopentamethylenetetramine** is a highly exothermic process that releases a large volume of gaseous products, which is the basis for its use as a blowing agent.^[1] The primary gaseous product is nitrogen, with other gases such as formaldehyde, nitrous oxide, and carbon dioxide also being formed.^[1]



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Caption: Thermal Decomposition of DNPT.

Conclusion

This technical guide has summarized the key physicochemical properties of **Dinitrosopentamethylenetetramine**, providing a valuable resource for researchers and professionals. The data presented, along with the detailed experimental protocols, will aid in the safe and effective handling and application of this energetic material. While a significant amount of information has been compiled, it is important to note the absence of detailed, publicly available spectroscopic and crystallographic data. It is strongly recommended that users who require this information perform their own analyses to obtain definitive structural and spectral characteristics of their specific DNPT samples.

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